molecular formula C12H8N2O2S B1401316 2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione CAS No. 80937-12-8

2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione

Cat. No.: B1401316
CAS No.: 80937-12-8
M. Wt: 244.27 g/mol
InChI Key: DDPGKZSOCTUHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione is a heterocyclic compound that features a naphthoquinone core fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur dichloride (S₂Cl₂) and a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) in chlorobenzene. This reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the desired thiazole-fused product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted thiazole compounds .

Mechanism of Action

The mechanism of action of 2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione involves its interaction with various biological targets. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the thiazole ring can interact with enzymes, inhibiting their activity and contributing to the compound’s antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
  • 2,3-Dihydroanthra[2,3-d][1,3]thiazole-4,11-dione
  • 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione

Uniqueness

2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. The presence of the methylamino group enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(methylamino)benzo[f][1,3]benzothiazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c1-13-12-14-8-9(15)6-4-2-3-5-7(6)10(16)11(8)17-12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPGKZSOCTUHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735055
Record name 2-(Methylamino)naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80937-12-8
Record name 2-(Methylamino)naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,3-dichloronaphthalene-1,4-dione 10.0 g (0.044 mol,), 18.0 g K2CO3 (0.13 mol, 3.0 eq) and 1-methylthiourea (0.056 mol, 1.2 eq) in 100 ml isopropanol was stirred at room temperature under N2 for 20 h. After removing all solvents under reduced pressure, the residue was diluted with CH2Cl2 and the K2CO3 was removed by filtration, the organic layer was concentrated, the residue was purified by chromatography to afford 0.1 g 2-(methylamino-) naphtho[2,3-d]thiazole-4,9-dione as black solid in a yield of 0.93%. 1HNMR (300 MHz, DMSO) δ3.59 (s, 3H); 7.78-7.81 (m, 2H); 7.89-7.93 (m, 1H); 7.98-8.01 (m, 1H); 9.06 (br, 1H) ppm. MS-ESI: cal. 244; found: 285 (M+Na+H2O).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0.056 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione
Reactant of Route 2
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione
Reactant of Route 3
Reactant of Route 3
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione
Reactant of Route 4
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione
Reactant of Route 5
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione
Reactant of Route 6
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.